molecular formula C15H13FN6S B14941898 6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14941898
M. Wt: 328.4 g/mol
InChI Key: WNHNAVWXATZFFI-UHFFFAOYSA-N
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Description

6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazole ring, a fluorophenyl group, and a triazolothiadiazole moiety, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine hydrate with an appropriate β-diketone under reflux conditions.

    Introduction of the Fluorophenyl Group:

    Cyclization to Form the Triazolothiadiazole Moiety: The final step is the cyclization reaction to form the triazolothiadiazole ring system. This is typically achieved by reacting the intermediate with thiosemicarbazide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may lead to the formation of a dihydro derivative.

Scientific Research Applications

6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

    Materials Science: Investigation of its properties as a component in organic electronic materials or as a ligand in coordination chemistry.

    Biological Studies: Examination of its interactions with biological macromolecules and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the fluorophenyl group, which may affect its biological activity and chemical properties.

    6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorophenyl group in 6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds and a subject of interest for further research.

Properties

Molecular Formula

C15H13FN6S

Molecular Weight

328.4 g/mol

IUPAC Name

6-(1-ethyl-5-methylpyrazol-3-yl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H13FN6S/c1-3-21-9(2)8-12(19-21)14-20-22-13(17-18-15(22)23-14)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3

InChI Key

WNHNAVWXATZFFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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